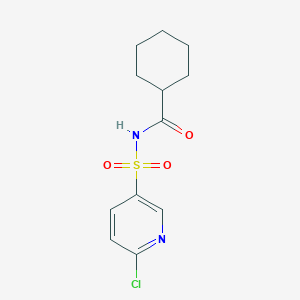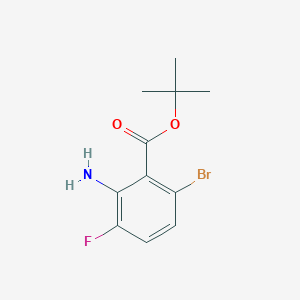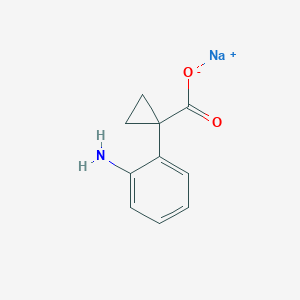
N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide” were not found, related compounds have been synthesized. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another compound, 2-((6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), was synthesized by the reflux method .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques
Novel synthesis methods have been developed for compounds similar to N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide, focusing on creating derivatives with potential biological activities. For instance, the synthesis of anthranilic diamides with sulfide, N-cyanomethylsulfilimine, and N-cyanomethylsulfoximine groups has shown promising results in producing compounds with superior insecticidal activities (Hu Xuewen et al., 2014). Similarly, the preparation of pyridine-dicarboxamide-cyclohexanone derivatives has been studied for their anticancer and α-glucosidase inhibitory activities, showcasing a practical method for generating bioactive compounds (A. Al-Majid et al., 2019).
Chemical Behavior and Modifications
The structural and vibrational spectroscopic elucidation of similar compounds has been investigated to understand their conformational and vibrational behaviors, which are crucial for their biological activities and interactions (S. Kecel-Gunduz et al., 2015). This research is fundamental for designing derivatives with enhanced biological or chemical properties.
Biological and Therapeutic Potential
Anticancer Activities
Compounds with structural components similar to this compound have been evaluated for their anticancer activities. The synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide derivatives has shown significant cytotoxic effects on various cancer cell lines, indicating the potential of these derivatives as anticancer agents (K. Redda et al., 2011).
Insecticidal and Antimicrobial Activities
Novel anthranilic diamide insecticides containing sulfide and N-cyanomethylsulfilimine groups have been designed and synthesized, demonstrating superior insecticidal activities against certain pests. This suggests the potential application of similar compounds in agricultural pest control (Hu Xuewen et al., 2014). Additionally, the antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives has identified compounds with high activity against Gram-positive and Gram-negative bacteria, as well as fungi (A. Fadda et al., 2016).
Propiedades
IUPAC Name |
N-(6-chloropyridin-3-yl)sulfonylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c13-11-7-6-10(8-14-11)19(17,18)15-12(16)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQSGAQTRSGURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2625525.png)
![N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2625526.png)


![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2625536.png)
![(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2625537.png)
amine](/img/structure/B2625538.png)
![2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid](/img/structure/B2625539.png)
![2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2625540.png)
![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2625541.png)

![6-Ethyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625543.png)

